2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-benzylacetamide
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Description
2-{5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-benzylacetamide is a useful research compound. Its molecular formula is C23H24N6O4S and its molecular weight is 480.54. The purity is usually 95%.
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Scientific Research Applications
Antipsychotic Potential
Research indicates potential antipsychotic applications for compounds related to the chemical structure of interest. Studies show that certain derivatives, such as 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, demonstrate antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, a notable feature differing from clinically available antipsychotic agents. These compounds could be metabolized into active and toxic forms, suggesting a complex pharmacological profile (Wise et al., 1987).
Antimicrobial and Antitumor Properties
Compounds with structures similar to the specified chemical have been synthesized and evaluated for antimicrobial activities. For instance, novel pyrazole integrated 1,3,4-oxadiazoles were found to demonstrate potent to weak antimicrobial activity, with some compounds emerging as effective antimicrobial agents (Ningaiah et al., 2014). Additionally, certain derivatives have shown promise as antimicrobial and anticancer agents, with some compounds displaying potent anti-tubercular activity (Shruthi et al., 2016).
Platelet Antiaggregating and Other Activities
Research on 3,5-diphenyl-1H-pyrazole derivatives, such as 2-substituted 4-phenyl-5-(3,5-diphenyl-1H-pyrazol-1-yl) pyrimidines, has revealed platelet antiaggregating activity superior or comparable to that of acetylsalicylic acid, along with moderate antihypertensive, local anesthetic, analgesic, and antiinflammatory activities in animal models (Bondavalli et al., 1992).
Antimicrobial, Anti-Proliferative Activities
A study on 1,3,4-Oxadiazole N-Mannich Bases highlighted their in vitro inhibitory activity against pathogenic bacteria and the yeast-like pathogenic fungus Candida albicans. Some derivatives showed broad-spectrum antibacterial activities and optimum anti-proliferative activity against various cancer cell lines, indicating their potential in antimicrobial and cancer treatment applications (Al-Wahaibi et al., 2021).
Properties
IUPAC Name |
2-[5-amino-4-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methylsulfanylpyrazol-1-yl]-N-benzylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O4S/c1-31-16-10-9-15(11-17(16)32-2)21-26-22(33-28-21)19-20(24)29(27-23(19)34-3)13-18(30)25-12-14-7-5-4-6-8-14/h4-11H,12-13,24H2,1-3H3,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPYHHZMBVRDYIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=C(N(N=C3SC)CC(=O)NCC4=CC=CC=C4)N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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